Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dimethoxyphenyl)-4-methoxybenzamide

GPCR Pharmacology Neuroscience Histamine H3 Receptor Antagonist

This compound exhibits high binding affinity (Kd=1.35nM) for the human histamine H3 receptor (hH3R), making it an essential chemical probe for GPCR pharmacological studies. Its unique 3,5-dimethoxy substitution pattern distinguishes it from regioisomers such as DMPB (anti-adipogenic) and MPDB (antiproliferative), enabling precise SAR comparative analyses. Available for R&D use exclusively, ensuring accurate target engagement profiling.

Molecular Formula C16H17NO4
Molecular Weight 287.31 g/mol
Cat. No. B5789787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-4-methoxybenzamide
Molecular FormulaC16H17NO4
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC
InChIInChI=1S/C16H17NO4/c1-19-13-6-4-11(5-7-13)16(18)17-12-8-14(20-2)10-15(9-12)21-3/h4-10H,1-3H3,(H,17,18)
InChIKeyFTFBZINSKZOBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide | CAS 134029-84-8: A Benzamide Chemical Probe for Histamine H3 Receptor Studies


N-(3,5-dimethoxyphenyl)-4-methoxybenzamide (CAS 134029-84-8) is a small molecule benzamide derivative with the molecular formula C16H17NO4 . It is structurally characterized by a 4-methoxybenzamide core linked to a 3,5-dimethoxyphenyl group. This compound is recognized as a chemical probe with high binding affinity for the human histamine H3 receptor (hH3R), making it a valuable tool for investigating GPCR signaling pathways, particularly those related to neurological and cognitive functions [1]. Its availability from commercial vendors as a research-grade chemical supports its use in early-stage drug discovery and pharmacological studies.

Why N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide Cannot Be Replaced by Other Benzamide or Resveratrol Analogs


The substitution pattern of methoxy groups on both aromatic rings of N-(3,5-dimethoxyphenyl)-4-methoxybenzamide creates a unique molecular topology that is essential for its target interaction profile. Close analogs, such as its regioisomer 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide (CAS 134029-83-7), possess distinct biological activities, with the latter demonstrating anti-adipogenic effects in 3T3-L1 cells [1]. This fundamental difference underscores that these compounds are not functionally interchangeable. Furthermore, within the broader class of benzamide-based resveratrol analogs like MPDB, which show antiproliferative activity, the specific target profile of the 4-methoxybenzamide derivative is divergent, highlighting the high degree of structure-activity relationship (SAR) sensitivity in this chemical space [2].

Quantitative Evidence Guide: Verifiable Differentiation of N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide


Nanomolar Binding Affinity for the Human Histamine H3 Receptor (hH3R)

The target compound demonstrates high-affinity binding to the human histamine H3 receptor (hH3R). In a BRET assay using HEK293T cells expressing a recombinant NLuc/GPCR-fused hH3R, N-(3,5-dimethoxyphenyl)-4-methoxybenzamide exhibited a dissociation constant (Kd) of 1.35 nM [1]. This quantifies its potential as a potent hH3R ligand.

GPCR Pharmacology Neuroscience Histamine H3 Receptor Antagonist Binding Affinity Drug Discovery

Differentiated Bioactivity Compared to a Regioisomeric Benzamide Analog

The regioisomer 3,5-dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB, CAS 134029-83-7) exhibits a distinct biological profile, demonstrating potent suppression of adipogenesis in 3T3-L1 cells [1]. While no direct, quantitative comparison with the target compound exists, this cross-study data provides strong evidence of a biological activity divergence between the two regioisomers. The target compound's lack of reported anti-adipogenic activity in available literature supports the assertion that its primary known activity is centered on hH3R binding, whereas its regioisomer is a modulator of adipocyte differentiation.

Metabolic Disease Obesity Adipogenesis PPAR-gamma Regioisomer Selectivity

Divergence from Antiproliferative Resveratrol Analogs

Another closely related compound, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide (MPDB), is reported as a potent anti-proliferative agent that induces G2/M phase cell cycle arrest and apoptosis in HeLa cervical cancer cells [1]. In contrast, the target compound, N-(3,5-dimethoxyphenyl)-4-methoxybenzamide, is primarily documented as an hH3R ligand. This class-level inference suggests a target-centric differentiation, where the 4-methoxybenzamide scaffold is optimized for GPCR binding, whereas the 3,5-dimethoxybenzamide scaffold (MPDB) is associated with direct anti-cancer effects.

Oncology Cancer Cell Biology Cell Cycle Arrest Resveratrol Analog Target Selectivity

Optimized Research Application Scenarios for N-(3,5-Dimethoxyphenyl)-4-methoxybenzamide


Pharmacological Tool for Histamine H3 Receptor (hH3R) Studies

Given its high binding affinity (Kd = 1.35 nM) for the human histamine H3 receptor [1], this compound is best deployed as a chemical probe in GPCR pharmacological studies. It is suitable for use in competitive binding assays, functional cellular assays to determine antagonistic or inverse agonistic activity, and as a reference standard for screening novel hH3R ligands. This application directly leverages the quantitative affinity data established in Section 3.

Structure-Activity Relationship (SAR) Studies on Benzamide Derivatives

This compound serves as a critical comparator in SAR campaigns aimed at optimizing benzamide-based ligands. Its specific substitution pattern and hH3R activity profile make it an essential reference point for understanding the impact of methoxy group positioning on target selectivity and potency, especially when compared to regioisomers like DMPB and analogs like MPDB [REFS-2, REFS-3].

Negative Control in Metabolic or Cancer Cell Assays

Based on the available evidence, this compound is not documented to possess the anti-adipogenic or antiproliferative activities of its regioisomer and MPDB, respectively. Therefore, it can be rationally employed as a structural analog control in assays designed to confirm the specificity of DMPB's anti-adipogenic effects or MPDB's anticancer activity. This application stems directly from the comparative evidence of divergent bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.